molecular formula C10H10ClN3O B2914563 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 1006917-18-5

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B2914563
CAS RN: 1006917-18-5
M. Wt: 223.66
InChI Key: MSTLTNDVDYQHGP-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains a 2-chlorophenyl group and an ethanol group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. The InChI code provided in some databases can be used to generate a 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the triazole ring, the chlorophenyl group, and the ethanol group would all participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental methods. These properties include melting point, boiling point, solubility, and others .

Mechanism of Action

The mechanism of action of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to membrane disruption and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammalian cells. It has also been found to have low binding affinity to human cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol in lab experiments include its high potency against fungal strains, low toxicity to mammalian cells, and low risk of drug-drug interactions. However, the compound has limitations in terms of its solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.

Future Directions

For research on 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol include exploring its potential as an antifungal agent in clinical settings. The compound may also be studied for its potential use in combination therapies with other antifungal agents. Additionally, research may focus on developing new synthesis methods to improve the yield and purity of the compound. Finally, the compound may be studied for its potential applications in other fields, such as agriculture and food preservation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential as an antifungal agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new and effective antifungal therapies.

Synthesis Methods

The synthesis of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves the reaction of 2-chlorobenzyl alcohol with sodium azide in the presence of a copper catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol has been extensively studied for its antifungal properties. It has been found to be effective against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The compound works by inhibiting the growth of fungal cells by disrupting the cell wall and membrane.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal .

properties

IUPAC Name

2-[1-(2-chlorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)14-7-8(5-6-15)12-13-14/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTLTNDVDYQHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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